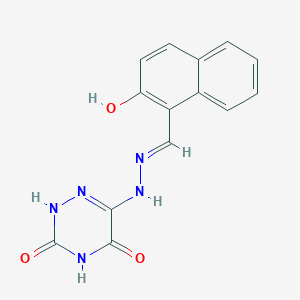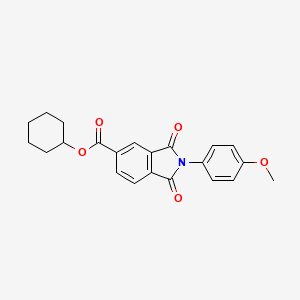
N-benzyl-N'-2-naphthylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-2-naphthylthiourea, also known as BNTU, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BNTU belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
N-benzyl-N'-2-naphthylthiourea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, antitumor, and antiviral properties. N-benzyl-N'-2-naphthylthiourea has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mécanisme D'action
The mechanism of action of N-benzyl-N'-2-naphthylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-benzyl-N'-2-naphthylthiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. N-benzyl-N'-2-naphthylthiourea has also been found to bind to the dopamine transporter, which is a protein involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-benzyl-N'-2-naphthylthiourea has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-benzyl-N'-2-naphthylthiourea has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-benzyl-N'-2-naphthylthiourea has been found to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-2-naphthylthiourea has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is stable under a wide range of conditions. N-benzyl-N'-2-naphthylthiourea is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, N-benzyl-N'-2-naphthylthiourea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-benzyl-N'-2-naphthylthiourea has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on N-benzyl-N'-2-naphthylthiourea. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in the treatment of viral infections such as HIV and hepatitis C. In addition, further studies are needed to establish the safety and efficacy of N-benzyl-N'-2-naphthylthiourea in humans.
Méthodes De Synthèse
The synthesis of N-benzyl-N'-2-naphthylthiourea involves the reaction of benzylamine and 2-naphthylisothiocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which then undergoes rearrangement to give N-benzyl-N'-2-naphthylthiourea. The yield of N-benzyl-N'-2-naphthylthiourea can be optimized by varying the reaction conditions such as temperature, time, and solvent.
Propriétés
IUPAC Name |
1-benzyl-3-naphthalen-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c21-18(19-13-14-6-2-1-3-7-14)20-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAGNLHOLHLTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6012044.png)
![2-(tetrahydro-2-furanylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6012054.png)
![2-isopropyl-5-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6012055.png)

![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B6012073.png)
![N-(tert-butyl)-5-chloro-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6012074.png)
![6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide](/img/structure/B6012079.png)


![(2-ethoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B6012088.png)
![N-(4-chloro-3-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6012091.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6012103.png)
![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6012111.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6012117.png)